molecular formula C12H19NO B2874888 (1Z)-1-(1-adamantyl)ethanone oxime CAS No. 1707-40-0

(1Z)-1-(1-adamantyl)ethanone oxime

Cat. No.: B2874888
CAS No.: 1707-40-0
M. Wt: 193.29
InChI Key: NOWUKHMRBUCWRA-UHFFFAOYSA-N
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Description

(1Z)-1-(1-Adamantyl)ethanone oxime is a chemical compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and rigidity The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(1-adamantyl)ethanone oxime typically involves the reaction of 1-adamantyl ethanone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime. The general reaction scheme is as follows:

    Starting Material: 1-Adamantyl ethanone

    Reagent: Hydroxylamine hydrochloride

    Conditions: Acidic or basic medium (e.g., acetic acid or sodium hydroxide)

    Product: this compound

The reaction is usually performed at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(1-Adamantyl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the oxime can yield the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cyclization: The oxime can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

    Cyclization: Catalysts such as transition metals or acids can facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted adamantane derivatives.

Scientific Research Applications

(1Z)-1-(1-Adamantyl)ethanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and stability.

Mechanism of Action

The mechanism of action of (1Z)-1-(1-adamantyl)ethanone oxime involves its interaction with molecular targets through the oxime functional group. The oxime can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, the adamantane structure can enhance the compound’s ability to cross biological membranes and interact with target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar structure but with an amine group instead of an oxime.

    1-Adamantylmethanol: Contains a hydroxyl group instead of an oxime.

    1-Adamantylacetic acid: Features a carboxylic acid group.

Uniqueness

(1Z)-1-(1-Adamantyl)ethanone oxime is unique due to the presence of the oxime group, which imparts distinct reactivity and potential for forming various derivatives. The adamantane core provides structural stability and rigidity, making it a valuable scaffold in the design of new materials and bioactive compounds.

Properties

IUPAC Name

(NZ)-N-[1-(1-adamantyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWUKHMRBUCWRA-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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